1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is a deuterated derivative of Eprosartan, a known angiotensin II receptor antagonist used primarily in the treatment of hypertension. The molecular formula for this compound is CHDNOS, with a molecular weight of approximately 473.6 g/mol. This compound serves as an important intermediate in the synthesis of Eprosartan-d3, allowing researchers to study the metabolic pathways and pharmacokinetics of angiotensin receptor blockers under controlled conditions.
The synthesis of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester involves several steps, primarily focusing on the modification of existing Eprosartan structures. A typical synthetic route includes:
Technical details regarding the reaction conditions (temperature, pressure, and solvent systems) are critical for optimizing yields and purity during synthesis .
The molecular structure of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester features a complex arrangement that includes:
The compound can be represented by the following structural data:
The compound undergoes several significant chemical reactions:
These reactions are vital for modifying the compound for various applications in research and development .
The mechanism of action for 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester is closely tied to its role as an intermediate in synthesizing Eprosartan-d3. This compound functions primarily as an angiotensin II receptor antagonist. By blocking these receptors, it facilitates vasodilation and subsequently reduces blood pressure. This mechanism is essential for therapeutic applications in managing hypertension and related cardiovascular conditions .
Relevant data regarding these properties can be crucial for handling and application in laboratory settings .
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester has several important scientific uses:
These applications highlight its importance not only in academic research but also in practical pharmaceutical development efforts .
1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester (CAS: 1189431-71-7) is a deuterium-labeled synthetic intermediate pivotal in the development of deuterated angiotensin II receptor antagonists. This specialized compound incorporates three deuterium atoms (d3) at specific molecular positions, strategically designed to enhance metabolic stability for pharmacokinetic and metabolic studies of eprosartan and its derivatives. Its structural complexity—featuring an imidazole-propanoic acid core with dimethyl ester protection and a hydroxy-dihydro modification—enables precise chemical transformations essential for synthesizing isotopically labeled antihypertensive agents. As research into deuterated pharmaceuticals expands to improve drug efficacy and safety profiles, this compound represents a critical tool for advancing cardiovascular drug discovery, particularly within the renin-angiotensin-aldosterone system (RAAS) pathway [1] [2].
The compound’s systematic name, 2-Butyl-β-hydroxy-1-[[4-(Methoxycarbonyl)phenyl]methyl]-α-(2-thienylmethyl)-1H-imidazole-5-propanoic Acid Methyl Ester-d3, reflects its intricate architecture. Its molecular formula is C₂₅H₂₇D₃N₂O₅S (Molecular Weight: 473.60 g/mol), with deuterium atoms typically substituting hydrogen at metabolically vulnerable sites to retard oxidative metabolism. This isotopic labeling leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit higher stability than carbon-hydrogen bonds, thereby extending the half-life of target drugs like eprosartan-d3 [1] [2] [6].
Table 1: Key Chemical Identifiers of 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester
Property | Value |
---|---|
CAS Number | 1189431-71-7 |
Molecular Formula | C₂₅H₂₇D₃N₂O₅S |
Molecular Weight | 473.60 g/mol |
Synonyms | 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester; TRC-H941302 |
MDL Number | MFCD28898655 |
Physical Form | Brown liquid |
Solubility | Soluble in chloroform, dichloromethane |
The compound’s liquid form and solubility in organic solvents (e.g., chloroform) facilitate its handling in synthetic organic chemistry workflows. Its high purity (≥95%) ensures reproducibility in downstream applications, particularly in multistep syntheses where impurities could compromise yield or isotopic integrity [1] [10].
This deuterated intermediate serves as a cornerstone for synthesizing Eprosartan-d3, a deuterated analog of the angiotensin II receptor blocker (ARB) eprosartan. The dimethyl ester groups (-COOCH₃) act as protecting groups, shielding carboxylic acid functionalities during critical transformations such as imidazole ring reduction or hydroxylation. Subsequent hydrolysis steps remove these esters, unveiling the active carboxylic acid moieties essential for eprosartan’s pharmacophore [1] [2] [6].
Table 2: Synthetic Utility in Deuterated ARB Development
Function | Mechanism | Outcome |
---|---|---|
Isotopic Labeling | Incorporation of three deuterium atoms | Enhanced metabolic stability for tracer studies |
Ester Protection | Dimethyl esters mask carboxylic acids | Prevents side reactions during imidazole reduction |
Hydroxylation Handle | β-hydroxy group enables downstream functionalization | Direct precursor to eprosartan’s thienyl moiety |
Deuteration Site | Positions resistant to metabolic cleavage | Prolongs half-life of eprosartan-d3 |
The synthesis typically proceeds via nucleophilic substitution or catalytic reduction, where this intermediate’s hydroxy-dihydro modification allows selective reduction of the imidazole ring. This step is crucial for constructing eprosartan’s characteristic saturated heterocycle. Suppliers like Toronto Research Chemicals (TRC) and American Custom Chemicals Corporation offer the compound at research-scale quantities (1–10 mg), though costs are substantial due to deuterium enrichment and complex purification. For example, current pricing ranges from $360/mg (Santa Cruz Biotechnology) to $505.65/5mg (American Custom Chemicals), reflecting its specialized production [1] [10].
Eprosartan (ATC code: C09CA02) is a non-biphenyl tetrazole ARB approved for hypertension management. It antagonizes angiotensin II’s vasoconstrictive and aldosterone-secreting effects by selectively blocking the AT₁ receptor. Deuterated analogs like eprosartan-d3, synthesized from 1-Hydroxy-1,2-dihydro Eprosartan-d3 Dimethyl Ester, are engineered to attenuate first-pass metabolism—potentially enhancing bioavailability and extending therapeutic plasma concentrations. This is critical for optimizing dosing regimens in resistant hypertension [7] [2].
In research, eprosartan-d3 functions as both a quantitative internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis and a molecular tool for investigating RAAS dynamics. Deuterium tagging minimizes interference from endogenous compounds in biological matrices, enabling precise pharmacokinetic measurements such as absorption, distribution, and clearance in preclinical models. Furthermore, its use in positron emission tomography (PET) ligand development (e.g., via [¹¹C]-(+)-PHNO) helps elucidate receptor occupancy and drug-binding kinetics in cardiovascular tissues [5] [7] [8].
Deuterium’s role extends beyond metabolic stabilization; it provides a non-radioactive isotopic marker for tracing drug distribution and metabolite identification. Studies using such deuterated intermediates contribute to:
This foundational research supports the development of next-generation antihypertensives with improved therapeutic indices [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: